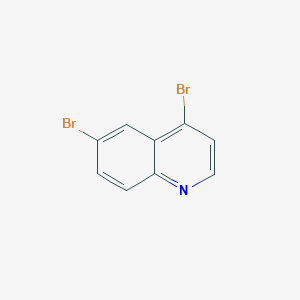
4,6-二溴喹啉
描述
4,6-Dibromoquinoline is a heterocyclic aromatic compound with a molecular formula of C9H6Br2N. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. 4,6-Dibromoquinoline is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 147-148°C and a boiling point of 285-286°C.
科学研究应用
1. 抗疟疾应用
- 8-氨基喹啉治疗潜伏疟疾: 与4,6-二溴喹啉结构相关的8-氨基喹啉衍生物在抗击疟疾方面起着关键作用。这些化合物已经显示出对潜伏疟疾的有效性,并在理解改进疟疾治疗实践的治疗原则方面起着重要作用 (Baird, 2019)。
2. 抗癌特性
- 氯喹和羟氯喹的再利用: 氯喹(CQ)和羟氯喹(HCQ)是4-氨基喹啉抗疟疾药物,在癌症治疗中显示出潜力。研究表明它们在增加肿瘤细胞对各种药物的敏感性,增强对癌症的治疗活性方面具有潜力 (Verbaanderd et al., 2017)。
3. 神经保护作用
- 4-苯胺喹唑啉作为凋亡诱导剂: 与4,6-二溴喹啉结构相似的4-苯胺喹唑啉衍生物已被研究,以探讨其在诱导凋亡和在抗癌治疗中显示疗效的潜力,特别是那些需要高血脑屏障穿透的情况 (Sirisoma et al., 2009)。
4. 分子研究和药物合成
- 合成和在药物开发中的应用: 4,6-二溴喹啉及其衍生物的开发和合成对推动药物开发起着关键作用。它们在合成新化合物用于各种医疗应用,包括抗疟疾和潜在的抗癌药物方面的作用是显著的 (Şahin et al., 2008)。
5. 抗真菌和抗毒力活性
- 新型抗真菌药物: 一项研究发现了一种具有广谱抗真菌活性的二溴喹啉化合物,对念珠菌和曲霉等物种具有活性。研究表明该化合物通过独特的机制靶向金属离子稳态,提供了抗真菌治疗中的新方法 (Mohammad et al., 2018)。
作用机制
Target of Action
The primary targets of 4,6-Dibromoquinoline are related to metal ion homeostasis . Specifically, it has been found to be highly sensitive to yeast deletion strains such as cox17Δ, ssa1Δ, and aft2Δ . These strains are involved in the regulation of copper and iron homeostasis, which are essential for various biological processes .
Mode of Action
4,6-Dibromoquinoline interacts with its targets by affecting the homeostasis of metal ions. It has been suggested that the compound exerts its antifungal effect through a unique, previously unexploited mechanism . The exact interaction between 4,6-Dibromoquinoline and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by 4,6-Dibromoquinoline are those involved in metal ion homeostasis. Disruption of these pathways can lead to a variety of downstream effects, including changes in cellular growth and function . .
Result of Action
4,6-Dibromoquinoline exhibits potent antifungal activity. It inhibits the growth of pertinent species of Candida (chiefly C. albicans), Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL . Furthermore, it interferes with the expression of two key virulence factors (hyphae and biofilm formation) involved in C. albicans pathogenesis .
Action Environment
The action, efficacy, and stability of 4,6-Dibromoquinoline can be influenced by environmental factors. For instance, supplementing the media with either copper or iron ions reversed the strain sensitivity to 4,6-Dibromoquinoline, suggesting that the presence of these ions in the environment can affect the compound’s action .
安全和危害
生化分析
Biochemical Properties
4,6-Dibromoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . The compound interacts with metal ions, disrupting their balance within the cell, which can inhibit the growth and virulence of certain pathogens. Additionally, 4,6-Dibromoquinoline has been shown to bind to specific proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
The effects of 4,6-Dibromoquinoline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, 4,6-Dibromoquinoline has been observed to impact cellular metabolism by interfering with metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, 4,6-Dibromoquinoline exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to metal ions, disrupting their homeostasis within the cell. This binding can inhibit the activity of metal-dependent enzymes, leading to a cascade of effects on cellular processes. Additionally, 4,6-Dibromoquinoline can interact with specific proteins, either inhibiting or activating their function. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromoquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,6-Dibromoquinoline remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4,6-Dibromoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antivirulence activity. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or systemic toxicity. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
4,6-Dibromoquinoline is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4,6-Dibromoquinoline within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 4,6-Dibromoquinoline can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4,6-Dibromoquinoline is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4,6-Dibromoquinoline may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can determine its specific effects on cellular processes .
属性
IUPAC Name |
4,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNDCRRXDSYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590612 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-13-6 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






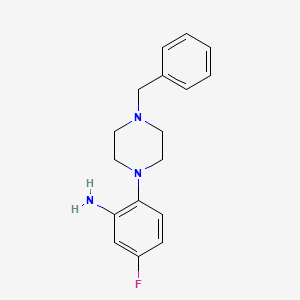


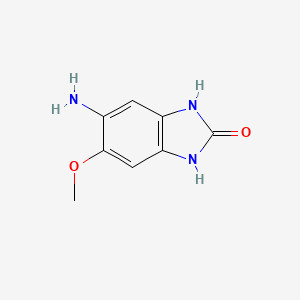
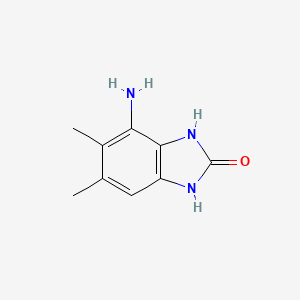
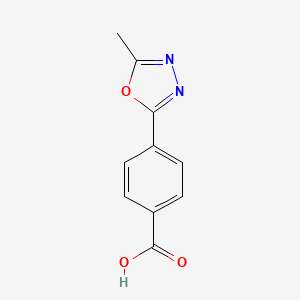
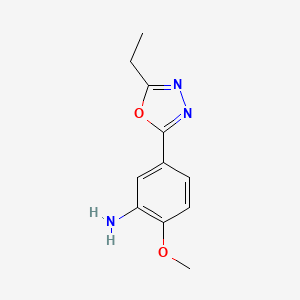
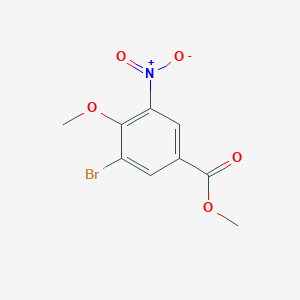
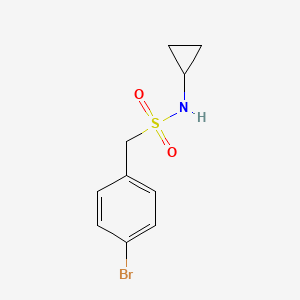
![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
